![molecular formula C16H17N3S2 B2654146 N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine CAS No. 1423799-81-8](/img/structure/B2654146.png)
N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine is a complex organic compound with unique structural elements. It incorporates a thiadiazole ring, which is known for its bioactive properties, along with an indane core, often found in pharmacologically active compounds. The propargyl group and methylsulfanyl functionality further add to its chemical intrigue, suggesting potential reactivity and versatility in scientific research.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbaldehyde from 1,3,4-thiadiazole. This involves reacting 1,3,4-thiadiazole with dimethyl sulfoxide in the presence of an appropriate catalyst to introduce the methylsulfanyl group.
Step 2: Formation of this compound through a condensation reaction. Here, the thiadiazole derivative is reacted with N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Industrial Production Methods: The industrial production would typically involve similar steps but optimized for scale, including continuous flow reactors for high efficiency and yield. Process optimization ensures minimal by-products and efficient purification stages.
Types of Reactions:
Oxidation: The propargyl group can undergo oxidation to form various oxides.
Reduction: The methylsulfanyl group can be reduced to thiol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the indane core.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like KMnO₄ or H₂O₂ in acidic or basic media.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing the sulfur moiety.
Substitution: Friedel-Crafts conditions using AlCl₃ as a catalyst.
Major Products:
Oxidation Products: Oxidized derivatives of the propargyl group.
Reduction Products: Thiol derivatives of the methylsulfanyl group.
Substitution Products: Substituted indane derivatives.
科学研究应用
This compound has diverse applications in multiple fields:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use as a bioactive molecule for enzyme inhibition studies due to its thiadiazole moiety.
Medicine: Investigated for antimicrobial, antifungal, and anticancer properties.
Industry: Application as a precursor in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The compound likely exerts its effects through interactions at molecular targets such as enzymes or receptors:
Molecular Targets: Enzymes with active sites that interact with sulfur or nitrogen-containing functional groups.
Pathways Involved: Potential inhibition of metabolic pathways in microorganisms or cancer cells, leading to their decreased viability.
相似化合物的比较
5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine: Shares similar sulfur-containing heterocycle structure.
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine: Similar indane core and propargyl group, without the thiadiazole functionality.
This unique hybrid of structural motifs provides N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine with distinctive properties and potential in research and industry.
属性
IUPAC Name |
N-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S2/c1-3-10-19(11-15-17-18-16(20-2)21-15)14-9-8-12-6-4-5-7-13(12)14/h1,4-7,14H,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHQLMBWXVKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)CN(CC#C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
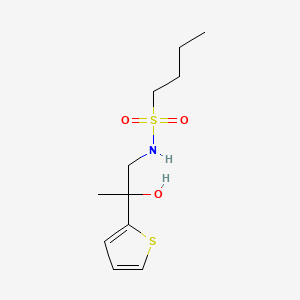
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2654064.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2654065.png)
![N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide](/img/structure/B2654066.png)
![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B2654068.png)
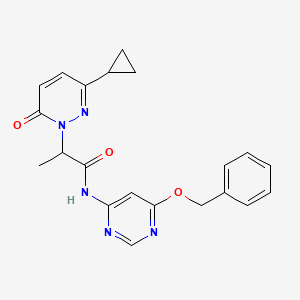
![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B2654071.png)
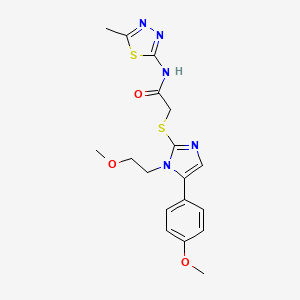
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2654074.png)
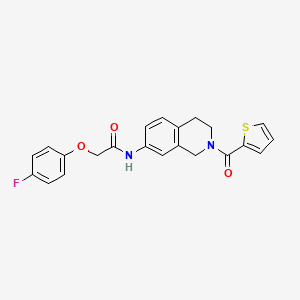
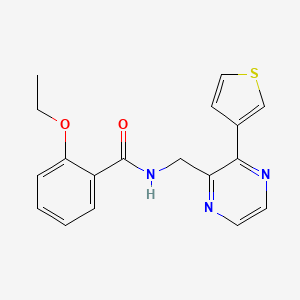
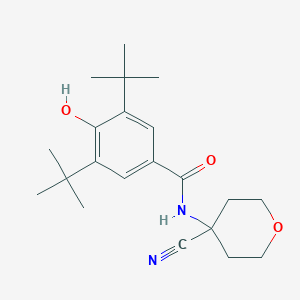
![2-(2,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2654081.png)
![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2654086.png)
